5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2S/c1-30-21-11-10-17(26)14-19(21)24(29)27-12-13-31-23-18-4-2-3-5-20(18)28-22(23)15-6-8-16(25)9-7-15/h2-11,14,28H,12-13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVIZODFLCSOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the thioether linkage is formed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The indole and benzamide moieties can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of nitro groups results in the corresponding amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of benzamides can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The biological activity of 5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide could potentially mirror these findings due to its structural similarity to other active compounds in this class .
Anticancer Potential
The indole core structure is known for its anticancer properties. Compounds with indole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific compound under discussion may also possess similar anticancer activities, as indicated by preliminary studies on related compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry. Research on related compounds suggests that modifications to the indole structure and the introduction of various substituents can enhance biological activity. For example, the presence of halogen atoms (like chlorine) and functional groups such as methoxy or thioether can significantly influence the potency and selectivity of these compounds against specific biological targets .
Study on Antimicrobial Activity
A comprehensive study evaluated a series of chloro-substituted benzamides against mycobacterial and fungal strains. The results showed that certain derivatives had comparable or superior activity compared to standard antibiotics like penicillin and ciprofloxacin. This suggests that this compound could be a candidate for further testing in antimicrobial drug development .
Anticancer Research
In a recent investigation into novel anticancer agents, compounds with similar indole-based structures were found to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The study employed molecular docking simulations to predict binding affinities with cancer-related targets, indicating potential pathways through which this compound could exert its effects .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the thioether linkage could influence its overall stability and bioavailability.
Comparison with Similar Compounds
Glibenclamide
Structure: 5-Chloro-N-(2-((4-((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide . Key Differences:
- Replaces the indole-thioethyl group with a sulfonamide-phenyl-ethyl linker and a cyclohexylurea substituent.
- Biological Relevance: Glibenclamide is a sulfonylurea antidiabetic drug targeting ATP-sensitive potassium channels in pancreatic β-cells.
2-Chloro-N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Benzamide (CAS: 313496-17-2)
Structure : Features a benzamide with a 2-chloro substituent and a 5-methoxyindole linked via an ethyl group .
Key Differences :
- Lacks the thioether bridge and 4-chlorophenyl indole substitution present in the target compound.
- The ethyl linker instead of thioethyl may reduce sulfur-mediated interactions with biological targets.
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS: 313395-73-2)
Structure : Contains a thiazole ring substituted with a 4-methoxy-3-methylphenyl group and a nitro-substituted benzamide .
Key Differences :
- Nitro group at position 2 (vs. methoxy in the target) increases electrophilicity.
| Property | Target Compound | Thiazole Derivative |
|---|---|---|
| Heterocycle | Indole | Thiazole |
| Benzamide Substituents | 5-Chloro, 2-methoxy | 5-Chloro, 2-nitro |
| Molecular Weight | Not explicitly reported | 414.8 g/mol (calculated) |
4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)Ethyl]Benzamide
Structure : Similar indole-ethyl-benzamide scaffold but with a 4-chloro-benzamide and 5-methylindole substitution .
Key Differences :
- Position of chloro substituent on benzamide (4 vs. 5 in the target).
- Methyl group on indole (5-methyl vs. 2-(4-chlorophenyl)) may reduce steric hindrance.
| Property | Target Compound | 4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)Ethyl]Benzamide |
|---|---|---|
| Benzamide Substituents | 5-Chloro, 2-methoxy | 4-Chloro |
| Indole Substituents | 2-(4-Chlorophenyl) | 5-Methyl |
| Molecular Weight | Not explicitly reported | 339.8 g/mol (calculated) |
Biological Activity
5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of 5-chloro-1H-indole derivatives with thioether and benzamide components. The synthetic pathway often employs various reagents and conditions to achieve the desired product purity and yield.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play a crucial role in cancer cell proliferation and survival. For example, some benzamide derivatives exhibit moderate to high potency against RET kinase, suggesting that this compound may also act through similar pathways .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties, potentially leading to apoptosis in cancer cells. This is supported by imaging studies showing prolonged survival in patients treated with related benzamide compounds .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Antitumor Efficacy : A study on benzamide derivatives demonstrated significant antitumor activity in vitro against various cancer cell lines, suggesting that structural modifications can enhance efficacy .
- Kinase Inhibition Studies : Research has shown that similar indole-based compounds effectively inhibit RET kinase, leading to decreased cell proliferation in tumor models. This supports the hypothesis that this compound may exhibit similar inhibitory effects .
- Neuropharmacological Studies : Investigations into the impact of related compounds on neurotransmitter systems have indicated potential nootropic effects, enhancing cognitive function without excitotoxic side effects .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3).
- Characterize intermediates via -NMR (e.g., indole NH at δ 10.5–11.0 ppm) and IR (C=O stretch at ~1650 cm⁻¹) .
Basic: How can spectroscopic techniques confirm structural integrity and purity of the compound?
Methodological Answer:
Q. Purity Assessment :
- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
Advanced: What in vitro models are suitable for evaluating its cytotoxic activity, and how are contradictions in fluorescence vs. cytotoxicity resolved?
Q. Methodological Answer :
- Cytotoxicity assays :
- Fluorescence interference :
Q. Data Interpretation :
- Normalize fluorescence background using cell-free controls. Cross-validate results with non-fluorescent cytotoxicity markers (e.g., LDH release) .
Advanced: How do structural modifications (e.g., halogen substitution, indole ring variation) impact receptor binding affinity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Halogen substitution : 4-Chlorophenyl groups enhance lipophilicity and π-stacking with hydrophobic receptor pockets (e.g., V1b or CB1 receptors) .
- Indole modifications : Replacing the indole NH with methyl groups reduces H-bond donor capacity, lowering affinity for serotonin receptors (e.g., 5-HT₂A) .
- Binding assays :
Q. Example Data :
| Modification | Target Receptor | Ki (nM) | Source |
|---|---|---|---|
| 4-Chlorophenyl | V1b | 0.44 | |
| 4-Methoxyphenyl | 5-HT₂A | 120 |
Advanced: How can computational modeling predict binding modes and guide lead optimization?
Q. Methodological Answer :
Q. Validation :
- Compare predicted binding energies (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 validates the model .
Advanced: How can stability under physiological conditions be assessed, and what degradants are formed?
Q. Methodological Answer :
- Forced degradation studies :
- Plasma stability :
Advanced: How do crystallographic data resolve contradictions in tautomeric forms or polymorphism?
Q. Methodological Answer :
- X-ray diffraction :
- Polymorphism screening :
Advanced: What strategies mitigate off-target effects in receptor binding studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
